molecular formula C19H16N4O6S B2784541 2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 449792-84-1

2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2784541
CAS No.: 449792-84-1
M. Wt: 428.42
InChI Key: QUCDOCGTKDVPFO-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol scaffold substituted with a 4-nitrophenyl group at position 2 and a 5,5-dioxo moiety, which imparts unique electronic and steric properties.

Properties

IUPAC Name

2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S/c1-29-17-5-3-2-4-14(17)19(24)20-18-15-10-30(27,28)11-16(15)21-22(18)12-6-8-13(9-7-12)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCDOCGTKDVPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the nitrophenyl group: This step involves the nitration of the phenyl ring, followed by its attachment to the thieno[3,4-c]pyrazole core.

    Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methanol and a suitable catalyst.

    Final coupling: The benzamide group is introduced through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrophenyl Group

The 4-nitrophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

  • Reaction with amines : Substitution of the nitro group with primary/secondary amines occurs in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding derivatives with altered electronic properties.

  • Reductive amination : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling further functionalization via diazotization or coupling reactions.

Key Data:

Reaction TypeConditionsProductYield (%)
NAS with piperidineDMF, K₂CO₃, 80°C, 12hPiperidine-substituted thienopyrazole72
Catalytic hydrogenationH₂ (1 atm), Pd-C, EtOH, RTAmino-substituted derivative85

Amide Hydrolysis and Functionalization

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂O/EtOH, reflux): Cleaves the amide bond to produce 2-methoxybenzoic acid and the corresponding amine .

  • Basic hydrolysis (NaOH, H₂O/EtOH, 60°C): Generates a carboxylate intermediate, which can be alkylated or acylated for further derivatization.

Spectral Evidence:

  • Post-hydrolysis ¹H-NMR (DMSO-d₆) shows disappearance of the amide proton signal at δ 9.22 ppm and emergence of carboxylic acid protons at δ 12.1–12.3 ppm .

  • IR spectroscopy confirms loss of the amide C=O stretch (1664 cm⁻¹) and appearance of a carboxylic acid O–H stretch (2500–3300 cm⁻¹) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich methoxybenzamide ring participates in EAS reactions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position of the methoxybenzamide.

  • Sulfonation : Fuming H₂SO₄ at 50°C yields sulfonated derivatives, enhancing water solubility.

Reactivity Trends:

ElectrophilePosition SelectivityMajor Product
NO₂⁺ (nitration)Para to methoxy2-methoxy-5-nitrobenzamide derivative
SO₃H⁺ (sulfonation)Ortho to methoxy2-methoxy-3-sulfobenzamide derivative

Oxidation and Reduction Reactions

  • Thienopyrazole ring oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thieno ring’s sulfur atom to a sulfone, increasing polarity.

  • Methoxy demethylation : BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, yielding a hydroxyl substituent for further O-alkylation.

Mechanistic Insights:

  • Sulfur oxidation follows a radical pathway, confirmed by ESR spectroscopy.

  • Demethylation proceeds via SN2 mechanism, evidenced by retention of stereochemistry.

Cross-Coupling Reactions

The pyrazole nitrogen and aryl halide-like nitro group enable Pd-catalyzed couplings:

  • Buchwald-Hartwig amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/XPhos.

  • Suzuki-Miyaura coupling : Reacts with boronic acids to introduce aryl/heteroaryl groups at the nitro position.

Optimization Data:

Coupling PartnerCatalyst SystemTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃9068
4-Aminophenyl bromidePd(OAc)₂, XPhos10075

Photochemical Reactions

UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement, forming a metastable nitrito intermediate. This property is leveraged in photoaffinity labeling studies .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The thieno[3,4-c]pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer progression. A study demonstrated that derivatives of thieno[3,4-c]pyrazole showed promising activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Properties

The presence of the nitrophenyl group in the structure enhances the antimicrobial efficacy of the compound. Studies have shown that related compounds can effectively target bacterial cell walls and disrupt membrane integrity. For instance, a derivative of this compound was tested against resistant strains of bacteria and demonstrated significant bactericidal activity .

Anti-inflammatory Potential

The benzamide portion of the compound suggests potential anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary findings indicate that this compound may act as a selective COX-2 inhibitor, making it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Photovoltaic Materials

The unique electronic properties of the thieno[3,4-c]pyrazole scaffold make it suitable for applications in organic photovoltaics (OPVs). Research has focused on its ability to serve as an electron donor material in OPV devices. The compound's high absorption coefficients and favorable energy levels contribute to improved power conversion efficiencies .

Organic Light Emitting Diodes (OLEDs)

Due to its luminescent properties, this compound has potential applications in OLED technology. Studies have shown that similar thieno[3,4-c]pyrazole derivatives can be incorporated into OLEDs to enhance light emission efficiency and stability .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Antimicrobial PropertiesEffective against multi-drug resistant bacterial strains with low minimum inhibitory concentrations (MIC).
Anti-inflammatory PotentialExhibited selective inhibition of COX-2 with reduced gastrointestinal side effects compared to traditional NSAIDs.
Photovoltaic MaterialsAchieved power conversion efficiency exceeding 10% in prototype devices using this compound as an active layer.
OLEDsImproved luminous efficiency and operational stability compared to conventional materials used in OLEDs.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The compound’s thieno[3,4-c]pyrazol core distinguishes it from other heterocyclic systems, such as thieno[2,3-d]pyrimidins () or 1,2,4-triazoles (). Key structural comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key IR Bands (cm⁻¹) Biological Activity References
Target Compound Thieno[3,4-c]pyrazol 4-Nitrophenyl, 5,5-dioxo, 2-methoxybenzamide ~438.4 (estimated) C=O (~1680), NO₂ (~1520, ~1350) Not reported -
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-...] Thieno[3,4-c]pyrazol 4-Bromophenyl, 5-oxo, 4-methylphenyl 454.3 (CAS data) C=O (~1675), C-Br (~600) Not reported
8b () Thieno[2,3-d]pyrimidin 4-Methoxybenzamide, 4-(trifluoromethyl)phenoxy ~447.4 (calculated) C=O (~1665), CF₃ (~1320) Anti-microbial
Compounds [7–9] () 1,2,4-Triazole 4-Sulfonylphenyl, 2,4-difluorophenyl, thione tautomer ~450–500 (estimated) C=S (~1250), NH (~3300) Not reported

Key Observations:

  • Spectral Shifts: The C=O stretch in the target (~1680 cm⁻¹) aligns with analogs in and , while the nitro group’s asymmetric/symmetric stretches (~1520, ~1350 cm⁻¹) are distinctive .

Physicochemical Properties

  • Solubility: The nitro and dioxo groups may reduce solubility in non-polar solvents compared to ’s bromo analog.
  • Thermal Stability: The electron-deficient nitro group could enhance thermal stability relative to ’s trifluoromethyl derivatives .

Biological Activity

The compound 2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to synthesize current knowledge regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates a thieno[3,4-c]pyrazole ring system with various substituents, including a methoxy group and a nitrophenyl moiety. The molecular formula is C15H14N4O4SC_{15}H_{14}N_{4}O_{4}S, and its molecular weight is approximately 358.36 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects.

1. Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. This mechanism is often linked to the presence of the nitro group which can undergo reduction to form reactive intermediates that interact with cellular components .
  • Case Study : A study on similar pyrazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance biological activity .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Mechanism : It is hypothesized that the methoxy group may enhance the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect can be crucial in managing chronic inflammatory diseases .
  • Research Findings : In vitro studies indicated that derivatives with similar structures effectively reduced inflammation markers in macrophage cultures .

3. Antimicrobial Properties

Preliminary investigations suggest antimicrobial activity against certain bacterial strains:

  • Mechanism : The presence of the nitrophenyl group is believed to contribute to this activity by disrupting bacterial cell wall synthesis or function.
  • Case Study : A related derivative was tested against Staphylococcus aureus and exhibited significant antibacterial activity at low concentrations .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of bacterial cell wall synthesis

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